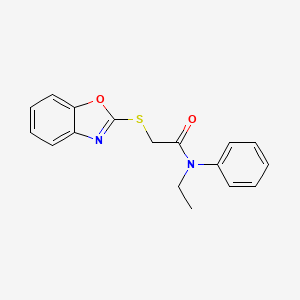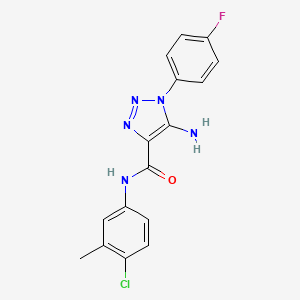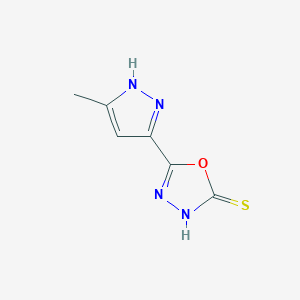
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as MPOT, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In Alzheimer's disease, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In materials science, this compound has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its versatility, as it can be used in a range of applications in various fields. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of this compound is its stability, as it can degrade over time and under certain conditions. This can make it difficult to work with in lab experiments, particularly those that require long-term stability.
Orientations Futures
There are several future directions for the study of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol. One area of research is the development of novel materials using this compound as a building block, which could have applications in fields such as electronics and energy storage. Another area of research is the development of this compound-based sensors for the detection of heavy metals in the environment. In medicinal chemistry, future research could focus on the development of this compound derivatives with improved anticancer and Alzheimer's disease treatment properties. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential.
Méthodes De Synthèse
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol can be synthesized through a multistep process involving the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and carbon disulfide. The final product is obtained by the reaction of the intermediate with a base in the presence of a catalyst.
Applications De Recherche Scientifique
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a sensor for the detection of heavy metals.
Propriétés
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(8-7-3)5-9-10-6(12)11-5/h2H,1H3,(H,7,8)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQMMGMHIPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)

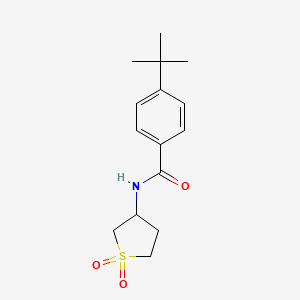
![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)
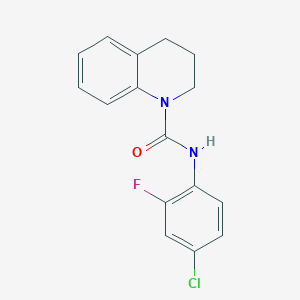
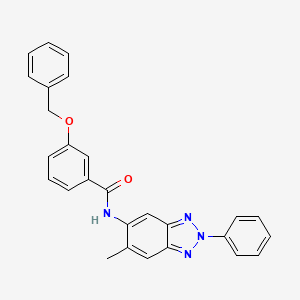
![7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)

